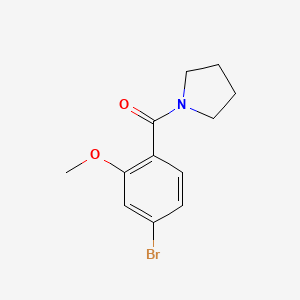

(4-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

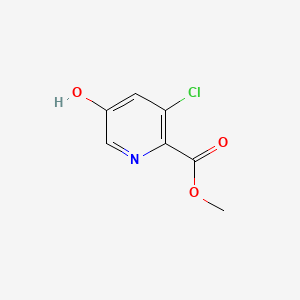

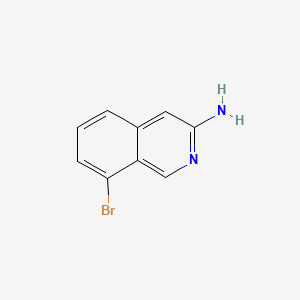

“(4-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone” is a chemical compound . It’s a type of alkylaminophenol compound . Alkylaminophenol compounds are a class of heterocycle compounds containing amine and phenol groups .

Molecular Structure Analysis

The molecular structure of “(4-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique

Antiestrogenic Activity and Synthesis : A related compound, synthesized through acylation and Grignard reactions, showed potent antiestrogenic activity in rats and mice, with high binding affinity to estrogen receptors in rat uterine cytosol (Jones et al., 1979).

Molecular Structure Analysis : Studies on similar compounds revealed their crystal structures and molecular conformations, contributing to the understanding of their chemical properties and potential applications (Butcher et al., 2006); (Lakshminarayana et al., 2009).

Antimicrobial Properties : Organotin(IV) complexes derived from related compounds demonstrated effective antimicrobial activities, potentially offering new avenues for drug development (Singh et al., 2016).

Synthesis of Novel Derivatives : Research into the synthesis of novel derivatives of related compounds has opened doors to new chemical entities with potential applications in medicinal chemistry and agrochemicals (Ghelfi et al., 2003).

Potential in Cancer Research : Some derivatives have shown promising results in antimicrobial and anti-cancer studies, indicating potential applications in the development of novel therapeutics (Bogdanowicz et al., 2013).

Crystallographic and Conformational Analyses : Detailed analyses of the crystal structure and molecular docking of related compounds have provided insights into their potential interactions with biological targets, aiding drug design efforts (Lakshminarayana et al., 2018).

Safety and Hazards

For safety, it’s advised to avoid breathing mist, gas, or vapors of the compound, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended . It’s also important to remove all sources of ignition and evacuate personnel to safe areas in case of a spill or leak .

Orientations Futures

Alkylaminophenol compounds, such as “(4-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone”, have been used frequently in cancer treatment . The discovery of new compounds having antiproliferative action against cancer cells is very important . Therefore, future research may focus on the design of new pyrrolidine compounds with different biological profiles .

Propriétés

IUPAC Name |

(4-bromo-2-methoxyphenyl)-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c1-16-11-8-9(13)4-5-10(11)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRHKYBMZIGYMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)C(=O)N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681851 |

Source

|

| Record name | (4-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1257664-97-3 |

Source

|

| Record name | Methanone, (4-bromo-2-methoxyphenyl)-1-pyrrolidinyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257664-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B567045.png)

![3-Benzyl-8-chloro-2,3,4,5-tetrahydro-1H-1,5-ethanobenzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B567050.png)

![1,4,7,10-Tetraoxacyclododecino[2,3-g]quinolin-15(12h)-one, 2,3,5,6,8,9-hexahydro-](/img/structure/B567055.png)

![1-(3-(4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)propyl)pyrrolidin-2-one](/img/structure/B567058.png)

![7-Bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B567061.png)

![2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B567067.png)